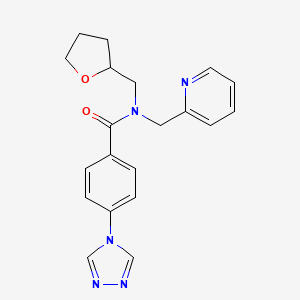![molecular formula C23H27FN2O4 B3969012 2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969012.png)
2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate
Descripción general
Descripción
2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate is a chemical compound that has gained significant attention in the field of scientific research. This molecule is known to exhibit a wide range of biological activities, making it a valuable tool for studying various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to reduce pain by modulating the activity of pain receptors in the nervous system. Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a valuable tool for studying various physiological and biochemical processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate. One of the potential areas of research is the development of novel therapeutic agents based on this compound for the treatment of neurodegenerative diseases. Another potential area of research is the study of the molecular mechanisms underlying the various biological activities of this compound. Additionally, the development of more efficient synthesis methods for this compound could lead to its increased use in scientific research.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its diverse biological activities. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand the molecular mechanisms underlying the various biological activities of this compound.
Aplicaciones Científicas De Investigación
2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate has been extensively studied for its various biological activities. It has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2.C2H2O4/c22-20-7-5-17(6-8-20)15-23-12-10-21(11-13-23)24-14-9-18-3-1-2-4-19(18)16-24;3-1(4)2(5)6/h1-8,21H,9-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREUUVXHIZSMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3968935.png)
![[4-(5-chloro-2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968940.png)

![ethyl 4-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3968959.png)



![N-dibenzo[b,d]furan-3-yl-2-fluorobenzamide](/img/structure/B3968979.png)


![methyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3969021.png)

![1-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969027.png)
![1-[1-(4-biphenylylcarbonyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3969029.png)